(R)-6-Chloro-2-hexanol

Catalog No.
S1526963
CAS No.
154885-33-3
M.F
C6H13ClO
M. Wt
136.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-6-Chloro-2-hexanol

CAS Number

154885-33-3

Product Name

(R)-6-Chloro-2-hexanol

IUPAC Name

(2R)-6-chlorohexan-2-ol

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

InChI

InChI=1S/C6H13ClO/c1-6(8)4-2-3-5-7/h6,8H,2-5H2,1H3/t6-/m1/s1

InChI Key

LDIPECSHAACCTQ-ZCFIWIBFSA-N

SMILES

CC(CCCCCl)O

Canonical SMILES

CC(CCCCCl)O

Isomeric SMILES

C[C@H](CCCCCl)O

The exact mass of the compound (R)-6-Chloro-2-hexanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-6-Chloro-2-hexanol (CAS 154885-33-3) is an enantiopure, bifunctional halohydrin featuring a primary alkyl chloride and an (R)-configured secondary alcohol [1]. This structural arrangement provides a highly reactive 1,5-electrophile-nucleophile relationship, making it a critical intermediate for both asymmetric substitution and intramolecular cyclization [2]. In pharmaceutical procurement, it is primarily sourced as the direct structural precursor for the (R)-5-hydroxyhexyl side chain in vasoactive and anti-inflammatory active pharmaceutical ingredients (APIs), most notably lisofylline (the active M1 metabolite of pentoxifylline) and its deuterated isotopologues[1]. Its dual functionality also enables the precise synthesis of chiral heterocycles, such as (R)-2-methyltetrahydropyran, where the exact carbon chain length and stereocenter configuration dictate the final molecular geometry [3].

Substituting (R)-6-chloro-2-hexanol with its racemate, its (S)-enantiomer, or chain-length variants introduces critical failures in both biological and structural applications [1]. In API synthesis, replacing the (R)-enantiomer with racemic 6-chloro-2-hexanol yields a racemic mixture of the resulting drug (e.g., racemic M1 metabolite), which fails strict regulatory requirements for enantiopure therapeutics and dilutes the specific anti-inflammatory pharmacological profile of the (R)-isomer [1]. Furthermore, substituting with shorter or longer halohydrins (e.g., 5-chloro-2-pentanol) alters the intramolecular cyclization trajectory, leading to incorrect ring sizes (such as tetrahydrofurans instead of tetrahydropyrans) or failing to match the exact 5-hydroxyhexyl side-chain length required for target receptor binding in xanthine derivatives [2].

Stereochemical Fidelity in Electrochemical N-Alkylation

In advanced azo-free electrochemical Mitsunobu-type reactions, (R)-6-chloro-2-hexanol serves as a highly effective chiral building block. When reacted with 1H-pyrazole derivatives under electrochemical conditions (using tetrabutylammonium tetrafluoroborate and a phosphine mediator at 80 °C), the (R)-enantiomer successfully undergoes enantioselective coupling with a 66% yield [1]. In contrast, substituting this precursor with a racemic 6-chloro-2-hexanol baseline yields a racemic product mixture, completely destroying the stereochemical value of the transformation. The precise (R)-configuration allows for controlled stereochemistry during complex N-alkylation.

Evidence DimensionStereochemical Product Yield
Target Compound Data66% yield of enantiopure product (using (R)-6-chloro-2-hexanol)
Comparator Or BaselineRacemic product mixture (0% ee) using racemic 6-chloro-2-hexanol
Quantified Difference100% enantiomeric fidelity vs. 0% in racemate
ConditionsElectrochemical reaction with 4-(N,N-Dimethylamino)triphenylphosphine in acetonitrile at 80 °C

Procurement of the enantiopure (R)-halohydrin is essential for synthesizing chiral pyrazole derivatives without requiring costly downstream chiral chromatography.

Precursor Suitability for Active (R)-M1 Metabolite (Lisofylline)

(R)-6-chloro-2-hexanol is the exact chiral precursor required for the synthesis of (R)-lisofylline (the active M1 metabolite of pentoxifylline) and its deuterated analogs [1]. Alkylation of the xanthine core with (R)-6-chloro-2-hexanol directly installs the (R)-5-hydroxyhexyl side chain. Using the (S)-enantiomer produces the (S)-M1 metabolite, which exhibits a divergent pharmacokinetic profile. Pharmacokinetic studies demonstrate that the specific (R)-M1 metabolite achieves a distinct and higher total systemic effect compared to off-target isomers or the parent drug pentoxifylline [1].

Evidence DimensionAPI Stereochemical Target
Target Compound DataYields (R)-M1 metabolite (Lisofylline)
Comparator Or Baseline(S)-6-chloro-2-hexanol yields (S)-M1 metabolite
Quantified DifferenceComplete stereochemical divergence in final API
ConditionsNucleophilic substitution onto xanthine core

Procurement of the precise (R)-isomer is mandatory to achieve the specific therapeutic profile of (R)-lisofylline, avoiding the off-target (S)-isomer.

Regioselective Intramolecular Cyclization to Tetrahydropyrans

The bifunctional nature of (R)-6-chloro-2-hexanol—featuring a secondary alcohol at C2 and a primary chloride at C6—enables highly regioselective intramolecular Williamson ether synthesis[1]. Upon deprotonation with a strong base, the resulting alkoxide undergoes an intramolecular SN2 attack exclusively at the C6 position, forming an (R)-2-methyltetrahydropyran ring. Substituting this compound with a chain-shortened analog, such as 5-chloro-2-pentanol, shifts the cyclization trajectory to form a 5-membered tetrahydrofuran ring instead [1]. The strict 1,5-relationship of the reactive groups in (R)-6-chloro-2-hexanol is an absolute requirement for 6-membered ring formation.

Evidence DimensionCyclization Ring Size
Target Compound Data6-membered ring (2-methyltetrahydropyran)
Comparator Or Baseline5-membered ring (from 5-chloro-2-pentanol)
Quantified Difference1-carbon difference in resulting heterocycle
ConditionsBase-mediated intramolecular SN2 cyclization

Buyers targeting chiral tetrahydropyran scaffolds must procure the exact 6-carbon halohydrin to ensure the correct thermodynamic and kinetic cyclization product.

Synthesis of (R)-Lisofylline and Deuterated Xanthine APIs

Directly following from its role as a stereospecific precursor, (R)-6-chloro-2-hexanol is the material of choice for synthesizing the anti-inflammatory API (R)-lisofylline and its deuterated isotopologues. By reacting the primary chloride with the xanthine core, manufacturers can install the (R)-5-hydroxyhexyl side chain in a single step, bypassing the need for late-stage asymmetric reduction or chiral resolution [1].

Enantioselective Electrochemical N-Alkylation

Based on recent advancements in azo-free Mitsunobu-type reactions, this compound is highly suited for the electrochemical synthesis of chiral pyrazole and pyridine derivatives. Its use as a chiral building block under mild electrochemical conditions allows for the construction of complex N-alkylated heterocycles with high enantiomeric fidelity, making it ideal for modern, sustainable medicinal chemistry workflows[2].

Precursor for Chiral Tetrahydropyran Scaffolds

The 1,5-halohydrin structure of (R)-6-chloro-2-hexanol makes it an optimal substrate for intramolecular Williamson ether synthesis. When treated with a base, it cyclizes regioselectively to form (R)-2-methyltetrahydropyran. This application is highly relevant for the total synthesis of natural products and complex pharmaceutical intermediates that require a stereodefined 6-membered cyclic ether core [3].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2R)-6-chlorohexan-2-ol

Dates

Last modified: 02-18-2024

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